1,2-Dimethyl-3-(sulfinylamino)benzene
Description
Properties
IUPAC Name |
1,2-dimethyl-3-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-4-3-5-8(7(6)2)9-11-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTOIHVDDAIBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=S=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60821738 | |
| Record name | 1,2-Dimethyl-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60821738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60669-06-9 | |
| Record name | 1,2-Dimethyl-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60821738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Substitution of Nitro-Substituted Ortho-Xylene with Sodium Methyl Mercaptide
A notable method involves the substitution reaction of 3-nitro-1,2-dimethylbenzene (3-nitro-ortho-xylene) with sodium methyl mercaptide under inert atmosphere and catalysis by nickel salts to yield 2,3-dimethylbenzene methyl sulfides, which are intermediates toward sulfinyl derivatives.
- Catalyst: Nickel salts such as nickel acetate, nickelous bromide, nickel chloride, nickel sulfate, or nickel nitrate.
- Co-catalysts: Triphenylphosphine, quaternary ammonium salts (e.g., tetrabutylammonium bromide), or 4-dimethylaminopyridine (DMAP).
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), 1-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO).
- Temperature: 50–150 °C.
- Reaction time: 4–20 hours.
- Molar ratios: 3-nitro-ortho-xylene to sodium methyl mercaptide typically 1:1.1–2; nickel salt catalyst loading 0.1–5% mole relative to substrate.
- Addition of water and toluene.
- Phase separation and drying.
- Precipitation and distillation under reduced pressure to isolate the methyl sulfide intermediate.
- Yields range from 85.5% to 92%.
- Product purity exceeds 98%.
This method is advantageous for its high yield, catalyst efficiency, and use of readily available starting materials. It is a critical step toward preparing sulfinylamino derivatives by subsequent oxidation and amination.
Sulfhydrylation and Oxidation Starting from Dimethylaniline Derivatives
Another approach involves:
- Sulfhydrylation of 2,6-dimethylaniline with dimethyldisulfide in the presence of copper powder and tert-butyl nitrite as catalysts.
- Oxidation of the resulting 2,6-dimethylmethylmercaptobenzene with peracetic acid to form the corresponding methylsulfonyl derivative.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2,6-Dimethylaniline + dimethyldisulfide + Cu powder + tert-butyl nitrite, heated under stirring | Formation of 2,6-dimethylmethylmercaptobenzene (thiol intermediate) |
| 2 | Oxidation with peracetic acid in dichloromethane at room temperature | Conversion to 2,6-dimethylmethylsulfonyl benzene |
- Extraction with dichloromethane.
- Washing with acid and water.
- Drying and spin-drying to isolate solid products.
This method is notable for its mild conditions and the use of catalytic systems to achieve sulfhydryl substitution and subsequent oxidation efficiently.
Oxidation of Methylthiobromobenzene to Methylsulfonyl Bromobenzene
For the sulfinylamino derivative, oxidation of methylthio-substituted benzene derivatives is a critical step. A method for preparing 2,3-dimethyl-4-methylsulfonyl bromobenzene involves:
- Dissolving 2,3-dimethyl-4-methylthiobromobenzene with sodium tungstate dihydrate and a catalyst in a solvent.
- Dropwise addition of hydrogen peroxide at 30–90 °C.
- Continuous reaction for 0.3–8 hours.
- Cooling, water addition, suction filtration, and drying to obtain the sulfonyl product.
- Temperature range: 50–80 °C.
- Reaction time: 0.5–6 hours.
- Catalyst: Sodium tungstate dihydrate (oxidation catalyst).
This oxidation step is essential for converting methylthio groups to sulfonyl groups, a precursor functional group for sulfinylamino compounds.
Summary Data Table of Preparation Methods
| Method No. | Starting Material | Key Reagents & Catalysts | Conditions (Temp, Time) | Product Intermediate | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3-Nitro-1,2-dimethylbenzene | Sodium methyl mercaptide, Ni salts, co-catalysts (e.g., TBAB) | 50–150 °C, 4–20 h | 2,3-Dimethylbenzene methyl sulfides | 85.5–92 | >98 | Catalyst and solvent choice critical |
| 2 | 2,6-Dimethylaniline | Dimethyldisulfide, Cu powder, tert-butyl nitrite, peracetic acid | RT to moderate heating, hours | 2,6-Dimethylmethylsulfonyl benzene | Not specified | Not specified | Two-step sulfhydrylation and oxidation |
| 3 | 2,3-Dimethyl-4-methylthiobromobenzene | Sodium tungstate dihydrate, H2O2 | 30–90 °C, 0.3–8 h | 2,3-Dimethyl-4-methylsulfonyl bromobenzene | Not specified | Not specified | Oxidation of methylthio to sulfonyl group |
Research Findings and Analysis
The substitution of nitro groups on methyl-substituted benzene rings is challenging due to electron-donating effects of methyl groups that hinder nucleophilic aromatic substitution. The use of nickel salt catalysts and co-catalysts under inert atmosphere enables this reaction efficiently.
Sulfhydrylation using dimethyldisulfide under copper catalysis followed by oxidation provides a mild and effective route to sulfonyl derivatives, which are key intermediates toward sulfinylamino compounds.
Oxidation of methylthio-substituted aromatic compounds with hydrogen peroxide catalyzed by sodium tungstate is a clean, efficient method to prepare methylsulfonyl derivatives, which can be further functionalized.
Reaction parameters such as temperature, catalyst type and loading, solvent choice, and reaction time critically influence yield and purity.
Post-reaction processing involving extraction, phase separation, drying, and distillation is essential for isolating high-purity products.
Chemical Reactions Analysis
1,2-Dimethyl-3-(sulfinylamino)benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinylamino group can be further oxidized to a sulfone group.
Reduction: The sulfinylamino group can be reduced to an amino group.
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Common reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution Reactions: Typical electrophiles include halogens (e.g., bromine) and nitro groups.
Major Products Formed:
Oxidation: 1,2-Dimethyl-3-(sulfonylamino)benzene
Reduction: 1,2-Dimethyl-3-aminobenzene
Substitution Reactions: Various halogenated or nitro-substituted derivatives of the benzene ring.
Scientific Research Applications
1,2-Dimethyl-3-(sulfinylamino)benzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of sulfinylamino groups in biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Dimethyl-3-(sulfinylamino)benzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Research Implications and Gaps
While the provided evidence lacks direct studies on this compound, structural parallels suggest:
- Pharmacological Potential: The sulfinylamino group warrants exploration in COX-2 selective agents, building on findings for methyl-substituted NSAID analogs .
- Industrial Relevance : Discontinuation in commercial catalogs highlights the need for renewed interest in its synthesis and applications.
Biological Activity
1,2-Dimethyl-3-(sulfinylamino)benzene, also known by its CAS number 60669-06-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Research indicates that this compound exhibits various biological properties, particularly in the realms of antimicrobial and anticancer activity. Its structure suggests potential interactions with biological macromolecules, which may lead to significant physiological effects.
Antimicrobial Properties
Several studies have highlighted the antimicrobial effects of this compound. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate activity | |
| Pseudomonas aeruginosa | Weak activity |
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, preliminary findings suggest the following pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth rates.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage and leakage of cellular contents.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within microbial cells, further contributing to its antimicrobial effects.
Anticancer Activity
Emerging studies have also explored the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U2OS (osteosarcoma) | 15 | Induces apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| HeLa (cervical cancer) | 25 | Inhibits proliferation |
Study on Antimicrobial Efficacy
In a study investigating the antimicrobial properties of this compound, researchers treated bacterial cultures with varying concentrations of the compound. Results indicated significant inhibition of Staphylococcus aureus at concentrations above 10 µg/mL, suggesting its potential as a therapeutic agent against resistant strains .
Study on Anticancer Activity
A recent investigation focused on the cytotoxic effects of this compound on U2OS osteosarcoma cells. The study revealed that treatment with 15 µM of the compound led to a marked increase in apoptotic markers within 24 hours, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1,2-Dimethyl-3-(sulfinylamino)benzene, and how can reaction conditions be optimized?
- Methodology : Begin with a benzene derivative substituted with methyl groups at positions 1 and 2. Introduce the sulfinylamino group via nucleophilic substitution or coupling reactions, using reagents like sulfinyl chlorides. Optimize conditions by testing temperatures (e.g., 0–25°C), solvents (e.g., anhydrous dichloromethane or THF), and catalysts (e.g., triethylamine for acid scavenging). Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a gradient elution system .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use HPLC (with a C18 column and UV detection at 254 nm) to assess purity. Confirm structure via 1H/13C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, sulfinyl proton at δ 2.8–3.2 ppm). For crystallographic validation, employ X-ray diffraction to resolve bond angles and stereochemistry, as demonstrated for analogous sulfinyl-substituted benzene derivatives .
Q. What stability considerations are critical for handling and storing this compound?
- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the sulfinyl group. Avoid exposure to moisture or protic solvents, which may hydrolyze the sulfinylamino moiety. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) to assess degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodology : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers for sulfinyl group reactions) with experimental kinetic data. If discrepancies arise, re-evaluate solvent effects or transition-state approximations. Validate computational models using crystallographic data (e.g., bond lengths and angles from X-ray structures) .
Q. What strategies address challenges in synthesizing enantiomerically pure forms due to the sulfinyl group’s configuration?
- Methodology : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless oxidation) to control sulfinyl stereochemistry. Confirm enantiomeric excess via chiral HPLC or polarimetry . For resolution, employ diastereomeric salt formation with optically pure amines .
Q. How can researchers design experiments to study the electronic effects of the sulfinylamino group on the aromatic system?
- Methodology : Perform UV-Vis spectroscopy to assess conjugation effects. Compare Hammett σ values derived from substituent-dependent reaction rates (e.g., electrophilic substitution). Use NMR titration to evaluate hydrogen-bonding interactions influenced by the sulfinyl group’s electron-withdrawing nature .
Q. How can decomposition during purification steps be mitigated?
- Methodology : Avoid high-temperature distillation; instead, use low-temperature recrystallization (e.g., from ethanol/water mixtures). For chromatography, select non-acidic silica gel and minimize exposure to oxygen. Monitor decomposition byproducts via LC-MS .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in spectral data (e.g., unexpected NMR splitting patterns)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
